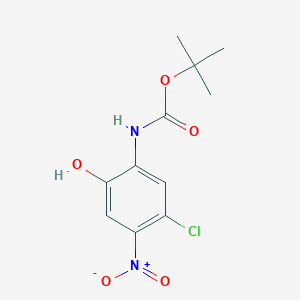

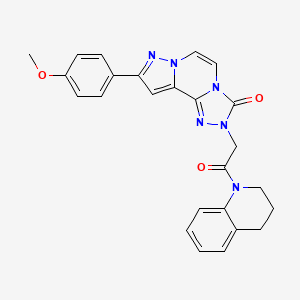

![molecular formula C12H18N2O4S2 B2912250 8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351649-51-8](/img/structure/B2912250.png)

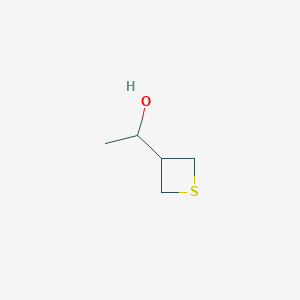

8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane” is a derivative of the known alkaloid cytisine . It has a molecular formula of C23H34N4O4S2 and a molecular weight of 494.67 .

Synthesis Analysis

The compound has been synthesized from two biologically active compounds, isoxazole and cytisine . The reaction led to the single-stage method under very mild conditions .Molecular Structure Analysis

The spatial structure of this new derivative based on the cytisine alkaloid has been determined by X-ray diffraction analysis . The structure has been examined in detail using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) .Chemical Reactions Analysis

The compound has been obtained by reacting a sulfochloride with cytisine in the presence of a pyridine base .Physical And Chemical Properties Analysis

The compound has a molecular formula of C23H34N4O4S2 and a molecular weight of 494.67 . The solubility of the compound in DMSO is unknown .Applications De Recherche Scientifique

- Synthesis : Researchers have successfully synthesized this compound from two biologically active precursors—isoxazole and cytisine —using a single-stage method under mild conditions .

- Structure Determination : The spatial structure of 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane has been elucidated using techniques such as 1H and 13C NMR spectroscopy and X-ray diffraction analysis .

- Biological Activity : Its hemorheological activity has been investigated, making it a promising candidate for further exploration in medicinal chemistry .

- Biologically Active Compounds : Sulfo-derivatives of azoles, including our compound, have found applications in pharmacy. Notably, nonsteroidal anti-inflammatory drugs (such as coxibs) contain azole-based structures .

- Isoxazole Derivatives : This compound belongs to the isoxazole family, which plays a crucial role in the design of functional molecules. Understanding its reactivity and properties contributes to the broader field of heterocyclic chemistry .

- Related Heterocycles : Although our compound is not an imidazole, it shares some structural features. Researchers studying imidazoles may find insights by comparing its properties and reactivity .

Phytochemistry and Medicinal Chemistry

Sulfo-Derivatives in Pharmacy

Heterocyclic Chemistry

Imidazole Chemistry

Mécanisme D'action

Target of Action

The primary target of the compound “8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane” is currently unknown. The compound is a new derivative synthesized from two biologically active compounds, isoxazole and cytisine . Isoxazole derivatives have been widely used in pharmacy as biologically active compounds .

Mode of Action

It’s known that the compound has electron-accepting properties . A sulfamide group at the 4-position of the isoxazole cycle increases the acidity of methyl groups at the 3- and 5-positions . This could potentially influence its interaction with biological targets.

Result of Action

The compound is a new derivative based on the cytisine alkaloid , and its hemorheological activity has been studied . Hemorheological activity refers to the flow properties of blood and its elements, which can be influenced by various factors including the presence of certain compounds.

Propriétés

IUPAC Name |

8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S2/c1-9-11(10(2)18-13-9)20(15,16)14-5-3-12(4-6-14)17-7-8-19-12/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLSEKOAGUMGOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)OCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

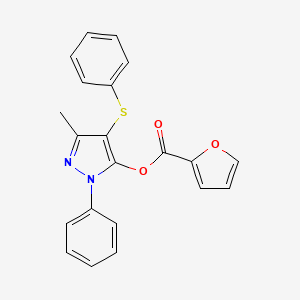

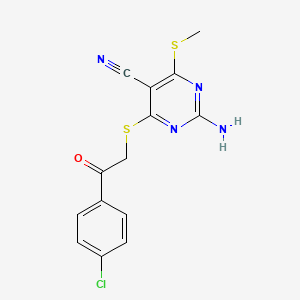

![(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B2912174.png)

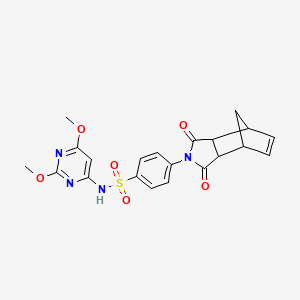

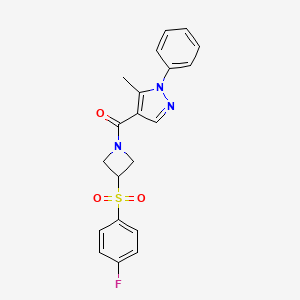

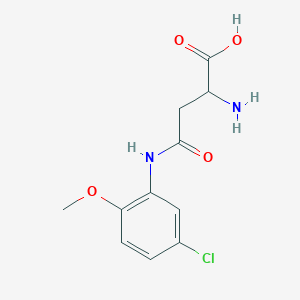

![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]propanamide](/img/structure/B2912182.png)

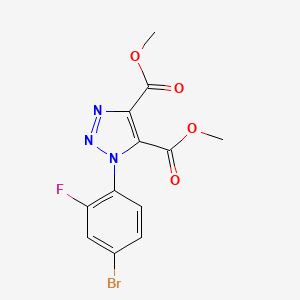

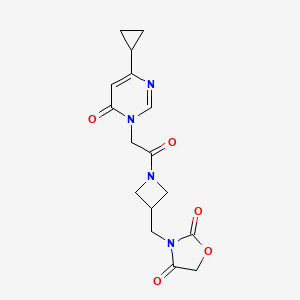

![2-(tert-butyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2912183.png)

![N-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2912187.png)